Technical Guide: Synthesis of 4-Benzyl-1,4-diazepan-5-one Hydrochloride
Technical Guide: Synthesis of 4-Benzyl-1,4-diazepan-5-one Hydrochloride
Executive Summary
This technical guide details the synthetic pathway for Benzyl-1,4-diazepan-5-one hydrochloride , a critical homopiperazine scaffold used in the development of kinase inhibitors, GPCR ligands, and peptidomimetics.
Critical Nomenclature Note: While often requested as "4-Benzyl-1,4-diazepan-5-one" in loose nomenclature, the standard Schmidt Rearrangement of 1-benzyl-4-piperidone yields 1-Benzyl-1,4-diazepan-5-one (where the benzyl group is attached to the amine nitrogen, distal from the carbonyl). This guide focuses on this primary industrial route (Schmidt Reaction) due to its scalability and direct access to the pharmacophore. If the specific amide-protected isomer (4-benzyl-1,4-diazepan-5-one) is required, a de novo cyclization strategy (not covered here in depth) would be necessary.
This guide prioritizes the Schmidt Ring Expansion protocol, optimizing for yield, safety (azide management), and purity of the hydrochloride salt.
Retrosynthetic Analysis & Pathway Logic
The most efficient route to the 1,4-diazepan-5-one core is the ring expansion of a 4-piperidone precursor. This method is preferred over cyclization of diamines with acrylates for this specific derivative because the starting material, 1-Benzyl-4-piperidone , is commercially abundant and inexpensive.
Pathway Mechanics
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Reagent: Hydrazoic acid (generated in situ from Sodium Azide + Sulfuric Acid).
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Transformation: Schmidt Rearrangement.
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Mechanism:
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Protonation of the ketone.
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Nucleophilic attack by hydrazoic acid.
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Dehydration to iminodiazonium ion.[3]
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Ring Expansion: Migration of the C-C bond anti to the leaving group (N2). Since the piperidone is symmetric, migration of either methylene group yields the same product.
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Hydrolysis to the lactam.
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Reaction Scheme Visualization
Figure 1: Mechanistic flow of the Schmidt Rearrangement from piperidone to the diazepanone salt.
Detailed Experimental Protocol
Safety Prerequisites (Critical)
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Hydrazoic Acid (HN3): This reaction generates HN3 in situ. HN3 is highly toxic and volatile (B.P. 37°C).
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Explosion Hazard: Sodium azide can form explosive metal azides. Do not use metal spatulas. Ensure the reaction temperature never exceeds limits during addition.
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Ventilation: All operations must be performed in a high-efficiency fume hood.
Materials & Stoichiometry[2]
| Reagent | MW ( g/mol ) | Equiv.[2][4][5] | Mass/Vol | Role |
| 1-Benzyl-4-piperidone | 189.26 | 1.0 | 18.9 g (100 mmol) | Substrate |
| Sodium Azide (NaN3) | 65.01 | 1.5 | 9.75 g | Nitrogen Source |
| Sulfuric Acid (conc.) | 98.08 | 4.0 | ~22 mL | Catalyst/Solvent |
| Chloroform (CHCl3) | 119.38 | - | 150 mL | Solvent |
| Ammonium Hydroxide | 35.05 | - | q.s. (to pH 10) | Neutralization |
| HCl (4M in Dioxane) | 36.46 | 1.2 | ~30 mL | Salt Formation |
Step-by-Step Synthesis
Phase A: The Schmidt Reaction
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Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing addition funnel. Connect the outlet to a scrubber containing 10% NaOH (to trap escaping HN3).
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Solvation: Dissolve 1-Benzyl-4-piperidone (18.9 g) in Chloroform (100 mL). Cool the solution to 0°C using an ice/salt bath.
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Acidification: Add Concentrated H2SO4 (22 mL) dropwise. Note: The mixture will become biphasic and viscous. Efficient stirring is crucial.
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Azide Addition (The Critical Step):
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Add Sodium Azide (9.75 g) portion-wise over 60 minutes.
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CONTROL: Maintain internal temperature below 5°C . If temp spikes, stop addition immediately.
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Observation: Evolution of nitrogen gas (N2) will occur. Ensure the vent is not blocked.
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-
Rearrangement: After addition is complete, allow the mixture to warm to Room Temperature (20-25°C) slowly. Stir for 4–6 hours.
Phase B: Workup & Isolation[8]
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Quenching: Pour the reaction mixture onto Crushed Ice (200 g) with vigorous stirring.
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Neutralization: Slowly add Ammonium Hydroxide (25%) until the pH reaches ~10.
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Caution: Exothermic neutralization. Keep cool.
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-
Extraction: Separate the organic layer.[2][4][5][7][9] Extract the aqueous layer with Chloroform (3 x 50 mL).
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Drying: Combine organic layers, wash with Brine (100 mL), and dry over anhydrous Na2SO4 .
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Concentration: Evaporate the solvent under reduced pressure to yield the crude free base as a viscous yellow oil.
Phase C: Hydrochloride Salt Formation[8]
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Dissolution: Dissolve the crude oil in Isopropanol (iPrOH) (50 mL).
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Salting: Add 4M HCl in Dioxane (or bubble dry HCl gas) dropwise with stirring at 0°C until the solution reaches pH 2.
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Crystallization: Add Diethyl Ether (100 mL) slowly to induce precipitation.
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Filtration: Filter the white solid under vacuum (inert atmosphere preferred due to hygroscopicity).
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Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
Characterization & Specifications
To validate the synthesis, the following analytical parameters should be met.
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 218 – 220°C (dec) | Capillary |
| 1H NMR (DMSO-d6) | δ 7.4-7.6 (m, 5H, Ar-H), 4.3 (s, 2H, Bn-CH2), 3.4-3.6 (m, 8H, Ring protons), 9.8 (br, NH+) | 400 MHz NMR |
| MS (ESI) | [M+H]+ = 205.13 | LC-MS |
| Purity | > 98.0% | HPLC (C18, ACN/H2O) |
Interpretation of NMR:
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The presence of the singlet at ~4.3 ppm confirms the benzyl group is intact.
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The splitting of the ring protons (multiplets) confirms the asymmetry introduced by the amide bond (unlike the symmetric piperidone precursor).
Workflow Diagram
Figure 2: Operational workflow emphasizing critical temperature control points.
Troubleshooting & Optimization
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Issue: Low Yield.
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Cause: Incomplete Schmidt rearrangement or loss of product in the aqueous phase during extraction.
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Solution: Ensure the reaction warms fully to RT. The lactam is water-soluble; perform multiple extractions or use a continuous extractor (e.g., Soxhlet with DCM) if yield is low.
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Issue: Sticky Solid/Oil upon Salting.
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Cause: Excess water or impurities.
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Solution: Triturate the oil with cold diethyl ether or acetone to induce crystallization. Recrystallize from Ethanol/Ether if necessary.
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Issue: Regioisomerism.
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Note: As discussed, 1-benzyl-4-piperidone is symmetric. Only one product (1-benzyl-1,4-diazepan-5-one) is formed. If the starting material was 1-benzyl-3-piperidone, a mixture of isomers would result, requiring chromatographic separation.
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References
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Synthesis of 1-Benzyl-1,4-diazepan-5-one via Schmidt Reaction Source: National Institutes of Health (PMC) / Acta Crystallographica Link:[Link] Relevance: Confirms the structural outcome of the Schmidt reaction on 1-benzyl-4-piperidone and provides crystallographic data.
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Schmidt Reaction: Experimental Applications Source: Organic Syntheses, Coll. Vol. 5, p. 623 (General procedure for piperidone expansion) Link:[Link] Relevance: Foundational protocol for the ring expansion of cyclic ketones using sodium azide.
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Safety Management of Azides in Organic Synthesis Source: University of California, Center for Laboratory Safety Link:[Link] Relevance: Critical safety parameters for handling HN3 generation.
Sources
- 1. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chimia.ch [chimia.ch]
- 4. 1-Benzyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 9. designer-drug.com [designer-drug.com]
